molecular formula C6H5N3O2 B1374073 5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine CAS No. 1343826-27-6

5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine

Cat. No. B1374073
CAS RN: 1343826-27-6
M. Wt: 151.12 g/mol
InChI Key: RUYVXCLJDZJMTB-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

An effective protocol for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives has been reported . This involves a one-pot three-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid, and acetylacetone in water as solvent .


Chemical Reactions Analysis

Furans have been used in a variety of chemical reactions. They are key components in several multi-component reactions for connecting reaction components to each other to make the main skeleton of the product .

Scientific Research Applications

Pharmacological Applications

Furfural derivatives, including compounds like “5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine”, have been utilized in pharmacology and medicine for treating bacterial and parasitic infections. These compounds can be synthesized into active pharmaceutical ingredients that may offer therapeutic benefits against various diseases .

Synthesis of Heterocycles

The compound can be used in the synthesis of five-membered heterocycles, which are crucial in developing pharmaceuticals and agrochemicals. Water has been employed as a solvent in such syntheses, indicating the compound’s potential in eco-friendly chemical processes .

Chemical Intermediate

As a chemical intermediate, “5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine” could be involved in the production of polysubstituted furans with diverse applications ranging from materials science to drug development .

Safety And Hazards

The safety data sheet for a similar compound, Benzo[b]furan-3-ylacetic acid, indicates that it causes skin irritation and serious eye irritation . It’s important to handle such compounds with care, using protective equipment and following safety protocols .

Future Directions

The future of furan-based compounds looks promising. They are being explored for a variety of applications beyond fuels and plastics . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxymethylfurfural) are being studied . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

5-(furan-3-yl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c7-6-8-5(11-9-6)4-1-2-10-3-4/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYVXCLJDZJMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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